Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
Overview
Description
Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]- is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Biological Activity
Cyclobutanecarboxylic acid, specifically the compound 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-, is a chemical entity of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including data tables and relevant research findings.
Overview of Cyclobutanecarboxylic Acid
Chemical Structure and Properties:
- IUPAC Name: Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
- CAS Number: 847416-51-7
- Molecular Formula: C11H16O4
- Molecular Weight: 216.25 g/mol
The compound features a cyclobutane ring with a carboxylic acid functional group and an ethylidene moiety substituted with a dimethylethoxy group.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of cyclobutanecarboxylic acid derivatives. For example, research has indicated that similar compounds exhibit significant activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Cyclobutanecarboxylic acid derivative | MCF-7 (breast cancer) | 4.80 ± 2.00 | |
Cyclobutanecarboxylic acid derivative | MDA-MB-231 (breast cancer) | 4.79 ± 0.70 |
This data suggests that cyclobutanecarboxylic acid derivatives may have potential as therapeutic agents in breast cancer treatment.
The mechanisms underlying the biological activity of cyclobutanecarboxylic acid involve several pathways:
- Cell Cycle Arrest: Compounds in this class may induce cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction: There is evidence that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Case Study 1: Synthesis and Evaluation
In a study by Dallagi et al., the synthesis of a related cyclobutanecarboxylic acid derivative was performed, followed by evaluation against breast cancer cell lines. The results demonstrated promising antiproliferative activity, indicating the potential for further development in anticancer therapies .
Case Study 2: Structure-Activity Relationship
Another study investigated the structure-activity relationship (SAR) of cyclobutanecarboxylic acids. Variations in the substituents on the cyclobutane ring significantly influenced biological activity, highlighting the importance of structural modifications for enhancing efficacy .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQBHKRTUAEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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